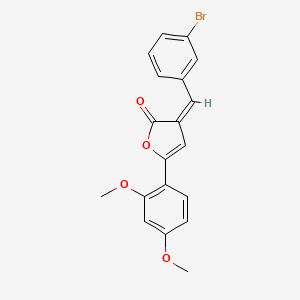
3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as BBDF, is a synthetic compound that has been widely studied for its potential applications in scientific research. BBDF is a furanone derivative that has been synthesized through various methods, including the Claisen-Schmidt condensation reaction and the Suzuki-Miyaura coupling reaction.
Wissenschaftliche Forschungsanwendungen
3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. This compound has also been shown to have anti-inflammatory and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood, but studies have suggested that it exerts its anti-cancer activity by targeting various signaling pathways involved in cell proliferation and apoptosis. This compound has been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activity. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in lab experiments is its potential anti-cancer activity, which makes it a promising compound for cancer research. This compound has also been shown to have anti-inflammatory and anti-bacterial properties, which could be useful in studying these conditions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One area of research could be to further investigate its mechanism of action and identify the specific signaling pathways involved in its anti-cancer activity. Another direction could be to explore the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, future studies could investigate the potential use of this compound in other disease conditions, such as inflammation and bacterial infections.
Synthesemethoden
3-(3-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. In this reaction, 3-bromobenzaldehyde is reacted with 2,4-dimethoxyacetophenone in the presence of a base catalyst such as sodium hydroxide to form this compound. Another method of synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
(3Z)-3-[(3-bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-15-6-7-16(17(11-15)23-2)18-10-13(19(21)24-18)8-12-4-3-5-14(20)9-12/h3-11H,1-2H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKPRXXZCOTHMJ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC(=CC=C3)Br)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)Br)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B5015108.png)
![5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5015112.png)
![10-bromo-3-(methylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5015115.png)
![2-(4-chlorophenoxy)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5015129.png)
![ethyl {[8-(2-methylphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}acetate](/img/structure/B5015132.png)
![1-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5015136.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5015144.png)

![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5015160.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5015167.png)
![1-benzyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5015169.png)

![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)